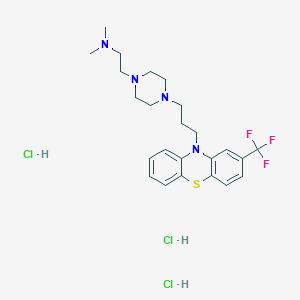

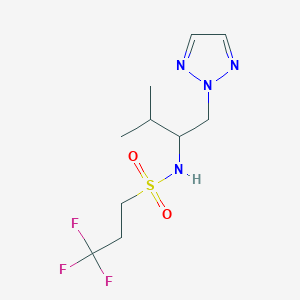

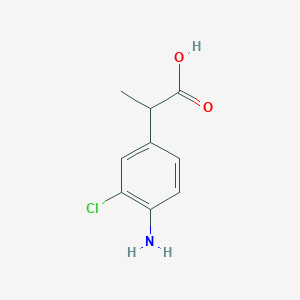

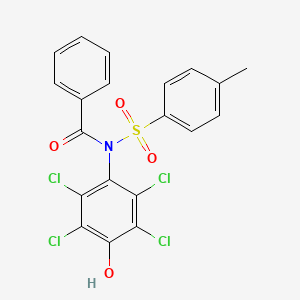

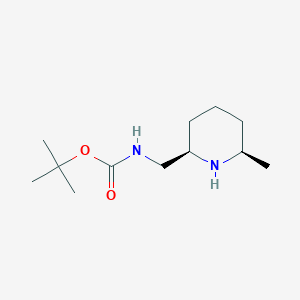

![molecular formula C21H18N2O6 B2419772 6-méthyl-3-[3-(3,4,5-triméthoxyphényl)-1,2,4-oxadiazol-5-yl]-2H-chromén-2-one CAS No. 931697-63-1](/img/structure/B2419772.png)

6-méthyl-3-[3-(3,4,5-triméthoxyphényl)-1,2,4-oxadiazol-5-yl]-2H-chromén-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic organic compound that features a chromen-2-one core structure with a 1,2,4-oxadiazole ring and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Applications De Recherche Scientifique

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the structure of the compound , have been known to effectively inhibit various targets such astubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

It is known that tmp-bearing compounds can inhibit the aforementioned targets, leading to various biochemical changes . For instance, one compound was found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Given the targets that tmp-bearing compounds are known to inhibit, it can be inferred that the compound may affect pathways related to cell division (via tubulin inhibition), protein folding (via hsp90 inhibition), redox homeostasis (via trxr inhibition), gene expression (via hlsd1 inhibition), bone morphogenetic protein signaling (via alk2 inhibition), drug efflux (via p-gp inhibition), and cell proliferation (via platelet-derived growth factor receptor β inhibition) .

Pharmacokinetics

It is known that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis. Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Action Environment

It is known that the primary exposure pathway for similar compounds is oral via ingestion of the chemical powder or salt .

Analyse Biochimique

Biochemical Properties

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its biological activity, particularly its anti-cancer properties. The compound inhibits tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

The effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it affects the expression of genes involved in cell proliferation, survival, and apoptosis .

Molecular Mechanism

At the molecular level, 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal adverse effects . At higher doses, it can cause toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these effects varies depending on the animal model and the route of administration .

Metabolic Pathways

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, including those involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins . The compound can accumulate in specific tissues, including the liver and kidneys, where it exerts its effects . Its distribution is influenced by factors such as lipophilicity and protein binding .

Subcellular Localization

The subcellular localization of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

The synthesis of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the oxadiazole ring, and the attachment of the trimethoxyphenyl group. One common synthetic route involves the following steps:

Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives to form the 1,2,4-oxadiazole ring.

Attachment of the trimethoxyphenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure safety. For example, the use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the synthesis.

Analyse Des Réactions Chimiques

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparaison Avec Des Composés Similaires

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be compared with other similar compounds, such as:

3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities, such as anti-cancer and antimicrobial effects.

1,2,4-oxadiazole derivatives: These compounds contain the 1,2,4-oxadiazole ring and are known for their diverse biological activities, including anti-inflammatory and anti-tubercular properties.

Chromen-2-one derivatives: These compounds have the chromen-2-one core and are studied for their potential therapeutic applications, such as anti-coagulant and anti-viral effects.

The uniqueness of 6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one lies in its combination of these structural features, which may result in synergistic effects and enhanced biological activities.

Propriétés

IUPAC Name |

6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6/c1-11-5-6-15-12(7-11)8-14(21(24)28-15)20-22-19(23-29-20)13-9-16(25-2)18(27-4)17(10-13)26-3/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCOAEGRZROLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2419691.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2419696.png)

![(E)-2-[(4-chlorophenyl)sulfonyl]-3-(6-nitro-1,3-benzodioxol-5-yl)-2-propenenitrile](/img/structure/B2419697.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419701.png)

![Methyl (5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2419704.png)

![1-[(4-Methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxylic acid](/img/structure/B2419706.png)